

A Comparative Guide to ERO1 Inhibitors: EN460 vs. QM295

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EN460

Cat. No.: B15604809

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

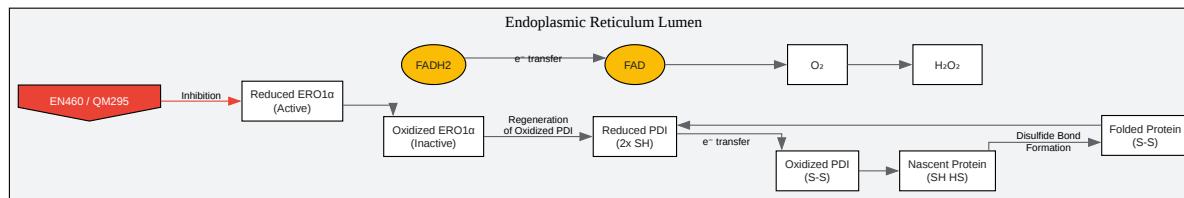
This guide provides a detailed comparison of two prominent inhibitors of Endoplasmic Reticulum Oxidoreductin 1 (ERO1), **EN460** and QM295. ERO1 is a crucial flavin adenine dinucleotide (FAD)-containing enzyme in the endoplasmic reticulum (ER) that plays a key role in oxidative protein folding by catalyzing the formation of disulfide bonds. Its inhibition is a promising therapeutic strategy for various diseases, including cancer and thrombosis. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological and experimental pathways.

Mechanism of Action and Potency

Both **EN460** and QM295 are small molecule inhibitors that target the enzymatic activity of ERO1 α . They exhibit a similar mechanism of action by selectively interacting with the reduced, active form of ERO1 α .^{[1][2]} This interaction prevents the reoxidation of the enzyme, a critical step in the disulfide bond formation cascade. For **EN460**, this process involves the formation of a stable bond, which leads to the displacement of the FAD cofactor from the active site.^{[2][3]}

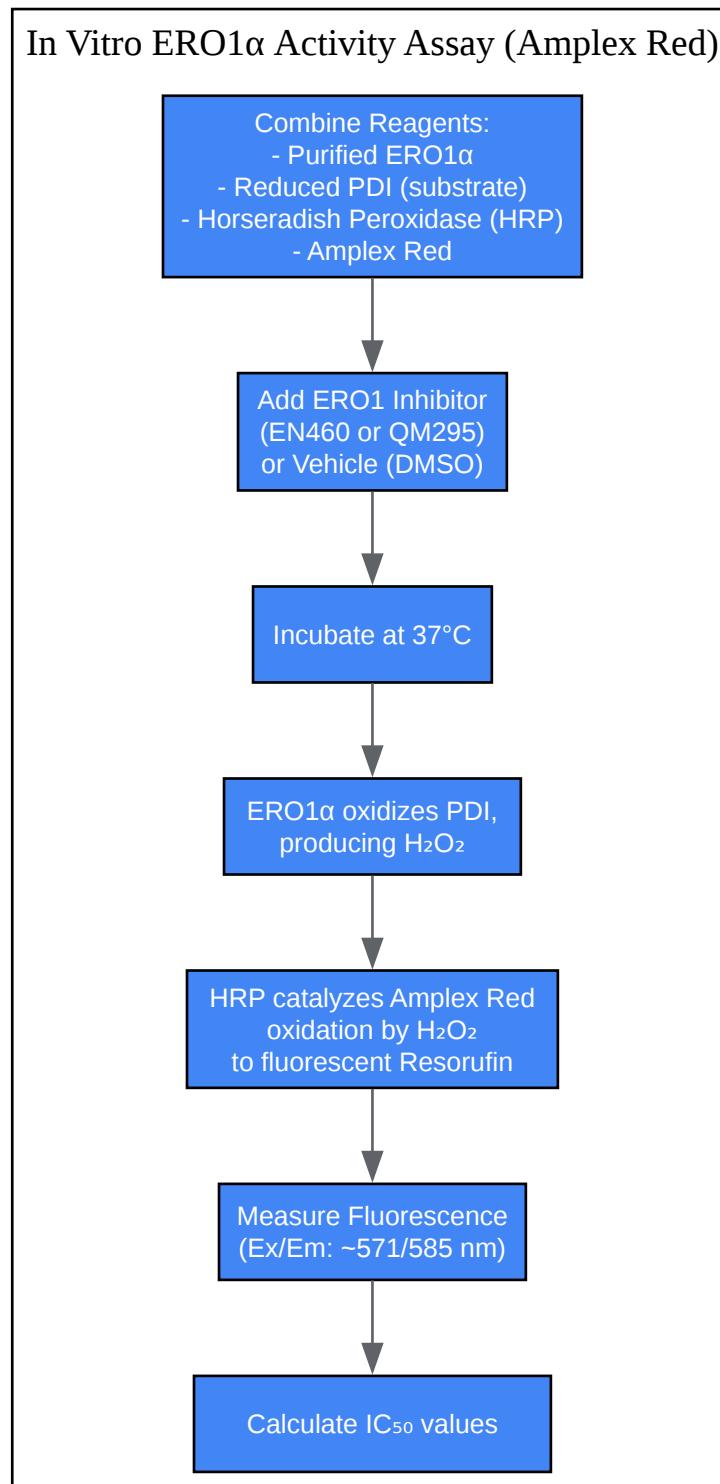
Both inhibitors demonstrate comparable potency against ERO1 α in in vitro assays, with reported half-maximal inhibitory concentrations (IC₅₀) of approximately 1.9 μ M.^{[1][2]}

Quantitative Data Comparison


The following table summarizes the available quantitative data for **EN460** and QM295, focusing on their inhibitory potency against ERO1 α and known off-target enzymes.

Parameter	EN460	QM295	Reference(s)
Target			
ERO1 α IC ₅₀	1.9 μ M	1.9 μ M	[1][2]
Off-Target Selectivity			
MAO-A IC ₅₀	7.91 μ M	Not Reported	
MAO-B IC ₅₀	30.59 μ M	Not Reported	
LSD1 IC ₅₀	4.16 μ M	Not Reported	

Note: While QM295 is described as having promiscuous reactivity with thiols, specific IC₅₀ values against common off-target FAD-containing enzymes like Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 1 (LSD1) are not readily available in the reviewed literature. **EN460**, however, has been shown to inhibit these enzymes in the low micromolar range.


Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

[Click to download full resolution via product page](#)

Caption: ERO1-PDI signaling pathway for disulfide bond formation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ERO1 α inhibition assay.

Experimental Protocols

In Vitro ERO1 α Activity Assay (Amplex Red Assay)

This assay quantifies ERO1 α activity by measuring the production of hydrogen peroxide (H_2O_2), a byproduct of the PDI oxidation cycle.

Materials:

- Purified recombinant human ERO1 α
- Purified recombinant human PDI (reduced form)
- Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxyazine)
- Horseradish peroxidase (HRP)
- Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
- **EN460** and QM295 stock solutions in DMSO
- 384-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare a reaction mixture containing purified ERO1 α , HRP, and Amplex Red in the assay buffer.
- Add serial dilutions of the ERO1 inhibitors (**EN460** or QM295) or DMSO (vehicle control) to the wells of the 384-well plate.
- Initiate the reaction by adding reduced PDI to each well.

- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 571 nm and 585 nm, respectively.
- The amount of fluorescent resorufin produced is proportional to the ERO1 α activity.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Selectivity Assays (General Protocol)

To assess the selectivity of ERO1 inhibitors, their activity against other FAD-containing enzymes is measured.

Materials:

- Purified off-target enzymes (e.g., MAO-A, MAO-B, LSD1)
- Specific substrates for each off-target enzyme (e.g., kynuramine for MAOs)
- Appropriate assay buffers for each enzyme
- **EN460** and QM295 stock solutions in DMSO
- Microplate reader (fluorescence or absorbance based on the assay)

Procedure:

- For each off-target enzyme, set up an assay in a microplate format according to established protocols.
- Add serial dilutions of the ERO1 inhibitors to the wells.
- Initiate the enzymatic reaction by adding the specific substrate.
- Incubate under optimal conditions for the respective enzyme.

- Measure the enzyme activity by monitoring the change in fluorescence or absorbance of the product.
- Calculate the IC_{50} values for the inhibitors against each off-target enzyme to determine their selectivity profile.

Conclusion

EN460 and **QM295** are potent, functionally related inhibitors of **ERO1 α** with similar in vitro potencies. A key differentiator lies in the available data on their selectivity. While **EN460** has been characterized to have off-target effects on other FAD-dependent enzymes such as MAO-A, MAO-B, and LSD1, the selectivity profile of **QM295** is less defined in the public literature. This lack of comprehensive off-target data for **QM295** is a critical consideration for researchers designing experiments where target specificity is paramount. The choice between **EN460** and **QM295** will therefore depend on the specific requirements of the study, balancing the need for a well-characterized inhibitor against the potential for undiscovered off-target effects. Further head-to-head selectivity studies are warranted to provide a more complete comparative picture of these two valuable research tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of endoplasmic reticulum oxidation 1 (ERO1) with selectively reversible thiol reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to ERO1 Inhibitors: EN460 vs. QM295]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15604809#comparing-en460-to-other-ero1-inhibitors-like-qm295>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com